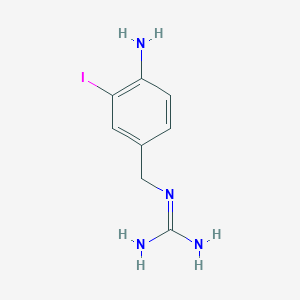

3-Iodo-4-aminobenzylguanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

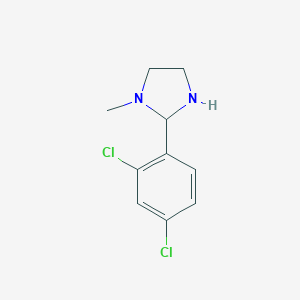

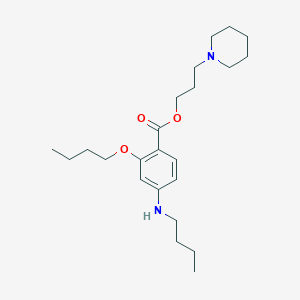

3-Iodo-4-aminobenzylguanidine (MIBG) is a radiopharmaceutical agent used in nuclear medicine imaging and therapy. It is a synthetic analogue of norepinephrine, which is selectively taken up by adrenergic nerve terminals and stored in vesicles. MIBG has been used for imaging and treating various neuroendocrine tumors, such as pheochromocytoma, neuroblastoma, and carcinoid tumors.

作用機序

3-Iodo-4-aminobenzylguanidine is taken up by adrenergic nerve terminals via the norepinephrine transporter and stored in vesicles. The radioactive decay of 3-Iodo-4-aminobenzylguanidine emits gamma rays that can be detected by a gamma camera for imaging or cause DNA damage for therapy. 3-Iodo-4-aminobenzylguanidine therapy is effective for neuroendocrine tumors that express high levels of adrenergic receptors, such as pheochromocytoma and neuroblastoma.

生化学的および生理学的効果

3-Iodo-4-aminobenzylguanidine has a similar structure to norepinephrine and can interact with adrenergic receptors. It can stimulate the release of catecholamines from neuroendocrine cells and cause vasoconstriction and increased blood pressure. 3-Iodo-4-aminobenzylguanidine therapy can also cause myelosuppression and renal toxicity due to the accumulation of radioactive 3-Iodo-4-aminobenzylguanidine in bone marrow and kidneys.

実験室実験の利点と制限

3-Iodo-4-aminobenzylguanidine has several advantages for lab experiments, such as high specificity for adrenergic receptors, easy radiolabeling, and non-invasive imaging. 3-Iodo-4-aminobenzylguanidine therapy can also be used as a model for targeted radionuclide therapy. However, 3-Iodo-4-aminobenzylguanidine has some limitations, such as low tumor uptake in some cases, variable biodistribution, and potential radiation exposure to healthcare workers.

将来の方向性

There are several future directions for 3-Iodo-4-aminobenzylguanidine research, such as improving its tumor targeting and biodistribution, developing new radiolabeling methods, and combining 3-Iodo-4-aminobenzylguanidine therapy with other therapies, such as chemotherapy and immunotherapy. 3-Iodo-4-aminobenzylguanidine may also have potential applications in other diseases, such as heart failure and Parkinson's disease, due to its adrenergic receptor affinity. Further research is needed to explore the full potential of 3-Iodo-4-aminobenzylguanidine in nuclear medicine.

合成法

3-Iodo-4-aminobenzylguanidine can be synthesized by the reaction of 3-iodo-4-nitrobenzyl alcohol with guanidine in the presence of a reducing agent, such as sodium dithionite. The resulting product is then purified by chromatography to obtain 3-Iodo-4-aminobenzylguanidine with high radiochemical purity.

科学的研究の応用

3-Iodo-4-aminobenzylguanidine has been widely used in nuclear medicine for diagnostic imaging and targeted therapy of neuroendocrine tumors. It has a high affinity for adrenergic receptors and can be labeled with radioisotopes, such as iodine-123 or iodine-131, for imaging and therapy. 3-Iodo-4-aminobenzylguanidine scintigraphy is a non-invasive imaging technique that can detect and localize neuroendocrine tumors with high sensitivity and specificity. 3-Iodo-4-aminobenzylguanidine therapy involves the administration of a high dose of radioactive 3-Iodo-4-aminobenzylguanidine to selectively destroy tumor cells while sparing normal tissues.

特性

CAS番号 |

106941-20-2 |

|---|---|

製品名 |

3-Iodo-4-aminobenzylguanidine |

分子式 |

C8H11IN4 |

分子量 |

290.1 g/mol |

IUPAC名 |

2-[(4-amino-3-iodophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H11IN4/c9-6-3-5(1-2-7(6)10)4-13-8(11)12/h1-3H,4,10H2,(H4,11,12,13) |

InChIキー |

BSBGVSWPOFOHRE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)N |

正規SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)N |

その他のCAS番号 |

106941-20-2 |

同義語 |

3-iodo-4-aminobenzylguanidine 4-AIBG 4-amino-3-iodobenzylguanidine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)

![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)